Palmitate de sitostéryle

Vue d'ensemble

Description

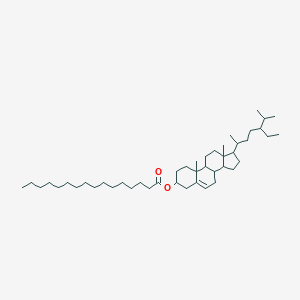

Beta-Sitosteryl Palmitate (β-Sitosteryl Palmitate) is a natural fatty acid derivative of sitosterol, which is a phytosterol found in plants. It is a white, crystalline powder that is water-insoluble and has a melting point of 170-180°C. β-Sitosteryl Palmitate is a widely used ingredient in the food, cosmetic, and pharmaceutical industries due to its unique properties and potential health benefits.

Applications De Recherche Scientifique

Comportement de phase et polymorphisme

Le palmitate de sitostéryle présente un comportement de phase et un polymorphisme intéressants, qui sont essentiels pour comprendre ses propriétés physiques. Des recherches ont montré que les caractéristiques physicochimiques des esters de phytostérols comme le this compound sont influencées par la longueur de la chaîne et le degré d'insaturation de la fraction d'acide gras estérifié . Ces connaissances sont essentielles pour les industries qui exigent un contrôle précis des comportements de cristallisation et de fusion des substances à base de lipides, comme dans le traitement des aliments et les produits pharmaceutiques.

Applications nutraceutiques

En tant qu'ester de phytostérol, le this compound a des applications nutraceutiques potentielles en raison de sa similitude structurale avec le cholestérol. Il entre en compétition avec le cholestérol pour l'absorption dans le corps humain, ce qui peut entraîner une réduction des taux de cholestérol sanguin. Cette propriété en fait un composant précieux dans les aliments fonctionnels et les compléments alimentaires visant à gérer l'hyperlipidémie .

Propriétés antimicrobiennes et anti-inflammatoires

Le this compound a été étudié pour ses activités antimicrobiennes et anti-inflammatoires. Ces propriétés pourraient être exploitées dans le développement de nouveaux agents thérapeutiques pour le traitement des infections et des affections liées à l'inflammation. La capacité du composé à moduler ces processus biologiques sans toxicité majeure est un avantage significatif dans la recherche pharmaceutique .

Potentiel anticancéreux

L'activité anticancéreuse du this compound est un autre domaine d'intérêt. Sa capacité à inhiber la croissance des cellules cancéreuses pourrait conduire au développement de nouveaux médicaments anticancéreux. La recherche sur les mécanismes à l'origine de ses effets anticancéreux est en cours et pourrait fournir des informations sur de nouvelles stratégies de traitement .

Recherche sur les lipides et science des matériaux

Le this compound joue un rôle dans la recherche sur les lipides, en particulier dans l'étude des bicouches lipidiques et des membranes. Son comportement de phase peut être utilisé pour modéliser et comprendre les propriétés des composants lipidiques des membranes biologiques. De plus, ses caractéristiques polymorphes présentent un intérêt en science des matériaux, où il peut contribuer à la conception de matériaux à base de lipides présentant des propriétés thermiques et structurales spécifiques .

Mécanisme D'action

Target of Action

Β-sitosterol, a closely related compound, has been shown to have various targets, including smooth muscle cells and platelets . It inhibits smooth muscle cell proliferation and platelet aggregation , which could potentially be relevant for sitosteryl palmitate as well.

Mode of Action

Β-sitosterol, a similar compound, has been shown to compete with cholesterol for absorption due to the similarity in their structure . This makes it an effective antihyperlipidemic agent . It’s plausible that sitosteryl palmitate might exhibit a similar mode of action.

Biochemical Pathways

Β-sitosterol, a related compound, is known to be biosynthesized in plants via the mevalonic acid pathway . It’s possible that sitosteryl palmitate might affect similar pathways.

Pharmacokinetics

Β-sitosterol, a similar compound, is known to be poorly absorbed despite its high consumption in a vegetarian diet . This could potentially impact the bioavailability of sitosteryl palmitate.

Result of Action

Β-sitosterol, a related compound, has been shown to exhibit various activities like antimicrobial, anti-inflammatory, anticancer, antifertility, angiogenic, antioxidant, immunomodulatory, antidiabetic, antinociceptive without major toxicity . It’s plausible that sitosteryl palmitate might exhibit similar effects.

Action Environment

It’s worth noting that the physicochemical characteristics of phytosterol esters, like sitosteryl palmitate, are influenced by the chain length and degree of unsaturation of the fatty acid ester moiety .

Orientations Futures

Beta-sitosterol has various pharmacological activities like antimicrobial, anti-inflammatory, anticancer, antifertility, angiogenic, antioxidant, immunomodulatory, antidiabetic, antinociceptive without major toxicity . This opens new perspectives for the investigations of biological properties of beta-sitosterol and development of new formulations for treatment of various diseases .

Analyse Biochimique

Biochemical Properties

Sitosteryl palmitate plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . It is known to have an inhibitory effect on smooth muscle cell proliferation . This interaction suggests that Sitosteryl palmitate could potentially be used in the treatment and prevention of atherosclerosis .

Cellular Effects

Sitosteryl palmitate has been found to impact various types of cells and cellular processes . For instance, it has been observed that microglia respond to palmitate exposure with increased proliferation . Moreover, while palmitate did not induce increased cytokine expression, it modified the protein cargo of released extracellular vesicles (EVs) .

Molecular Mechanism

The molecular mechanism of Sitosteryl palmitate involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The attachment of palmitoyl groups alters the membrane affinity of the substrate protein changing its subcellular localization, stability, and protein-protein interactions .

Temporal Effects in Laboratory Settings

The effects of Sitosteryl palmitate over time in laboratory settings include changes in its stability, degradation, and long-term effects on cellular function

Metabolic Pathways

Sitosteryl palmitate is involved in metabolic pathways, interacting with various enzymes or cofactors . β-sitosterol, a similar compound, is biosynthesized in plants via the mevalonic acid pathway .

Transport and Distribution

The transport and distribution of Sitosteryl palmitate within cells and tissues involve various transporters or binding proteins

Subcellular Localization

The subcellular localization of Sitosteryl palmitate and its effects on activity or function involve targeting signals or post-translational modifications that direct it to specific compartments or organelles

Propriétés

IUPAC Name |

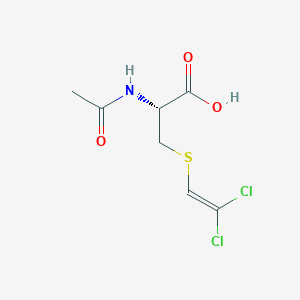

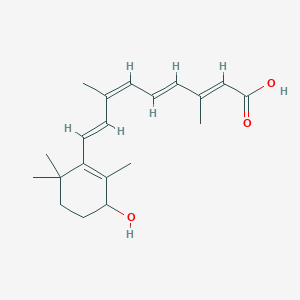

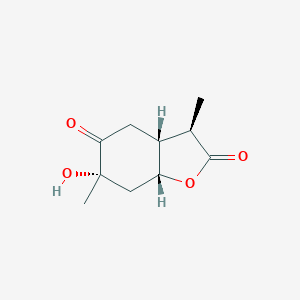

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H80O2/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-43(46)47-38-29-31-44(6)37(33-38)25-26-39-41-28-27-40(45(41,7)32-30-42(39)44)35(5)23-24-36(9-2)34(3)4/h25,34-36,38-42H,8-24,26-33H2,1-7H3/t35-,36-,38+,39+,40-,41+,42+,44+,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTJDVBNIUPPPB-FPNUYMRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCC(CC)C(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CC[C@@H](CC)C(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H80O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601315058 | |

| Record name | Sitosterol palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

653.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2308-85-2 | |

| Record name | Sitosterol palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2308-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Sitosteryl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002308852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sitosterol palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-SITOSTERYL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEB596GYDL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of sitosteryl palmitate in food science?

A1: Sitosteryl palmitate serves as a valuable marker for detecting the presence of common wheat ( Triticum aestivum) in food products, particularly when mixed with durum wheat (Triticum durum) products. [, ] This application stems from the significant difference in sitosteryl palmitate content between these two wheat species. Durum wheat typically contains less than 1.5 mg/100g of sitosteryl palmitate, while common wheat exhibits a much wider range, often exceeding this value. []

Q2: How does the distribution of sitosteryl palmitate within the wheat kernel impact its use as a marker for common wheat?

A2: Research indicates that while the germ of the wheat kernel exhibits slightly higher sitosteryl palmitate content compared to the endosperm, the overall variation in content across different kernel fractions is minimal. [] This finding is significant as it implies that variations in milling extraction rates, within normal limits, do not significantly influence the sitosteryl palmitate content in the final flour product. Therefore, it remains a reliable marker for common wheat presence regardless of milling variations. []

Q3: Besides wheat, in what other natural sources has sitosteryl palmitate been identified?

A3: Sitosteryl palmitate has been found in various plant species, indicating its role as a naturally occurring compound. Examples include:

- Albizia ferruginea (roots): This plant, traditionally used for treating various ailments, was found to contain sitosteryl palmitate. []

- Alpinia oxyphylla (seeds): This species, known for its medicinal properties, also yields sitosteryl palmitate. []

- Eysenhardtia platycarpa (leaves and branches): This plant, traditionally used for managing blood glucose levels, contains sitosteryl palmitate alongside other bioactive compounds. []

- Leptographium wageneri (fungus): This fungus, responsible for black stain root disease in conifers, produces sitosteryl palmitate as a secondary metabolite. []

- Monascus purpureus (fungus): A yellow mutant of this fungus, commonly used in red yeast rice production, was found to produce sitosteryl palmitate. []

- Nephrolepis auriculata (rhizome): This fern species contains sitosteryl palmitate among other chemical constituents. []

- Piper betel (leaves): This plant, with a long history of traditional medicinal use, contains sitosteryl palmitate in its leaves. [, ]

- Piper chimonantifolium (leaves): This species, known for its potential antifungal properties, contains sitosteryl palmitate among other bioactive compounds. []

Q4: What analytical techniques are commonly employed for the identification and quantification of sitosteryl palmitate?

A4: Researchers utilize a combination of techniques for accurate identification and quantification of sitosteryl palmitate:

- Thin Layer Chromatography (TLC): This method allows for the separation and initial identification of sitosteryl palmitate in samples. The use of silver nitrate impregnated silica gel plates enhances the separation and visualization of sitosteryl palmitate. [, ]

- Gas Liquid Chromatography (GLC): Following TLC separation, GLC provides a precise method for identifying sitosteryl palmitate by analyzing its retention time and comparing it to known standards. []

- Infrared (IR) Spectroscopy: This technique aids in confirming the identity of sitosteryl palmitate by analyzing its unique molecular vibrations and comparing the obtained spectrum to reference data. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.